molecular formula C26H27N5O2S B2565384 N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1203105-54-7

N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2565384
CAS No.: 1203105-54-7
M. Wt: 473.6
InChI Key: QQQOBHHJSIBBFE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H27N5O2S and its molecular weight is 473.6. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a thiazolo[4,5-d]pyridazin core, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C26H27N5O2S
  • Molecular Weight : 473.6 g/mol
  • CAS Number : 1203105-54-7

The structure features multiple functional groups that contribute to its biological activity. The presence of piperidine and dimethylphenyl groups enhances its reactivity and interaction with biological targets.

Pharmacological Activities

Preliminary studies indicate that this compound exhibits several important biological activities:

  • Antitumor Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
    • IC50 Values : Some structural analogs have reported IC50 values in the range of 1.61 ± 1.92 µg/mL for specific cancer cell lines, indicating strong cytotoxic activity .
  • Anticonvulsant Properties :
    • Thiazole derivatives have been linked to anticonvulsant effects. Analogous compounds have demonstrated significant protection against seizures in animal models, highlighting the potential of this compound in treating epilepsy .
  • Antibacterial Activity :
    • Compounds with similar thiazole structures have been reported to possess antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or function .

Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent:

  • Target Interaction : Interaction studies suggest that the compound may inhibit specific enzymes or receptors involved in disease processes. For example, it may affect pathways related to apoptosis in cancer cells or neurotransmitter modulation in seizure disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity with IC50 < 2 µg/mL against A431 cell lines .
Study 2Reported anticonvulsant effects in animal models with similar structural analogs .
Study 3Highlighted antibacterial properties against Gram-positive bacteria with MIC values around 31.25 µg/mL .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2S/c1-17-11-12-18(2)20(15-17)27-21(32)16-31-25(33)23-24(22(29-31)19-9-5-3-6-10-19)34-26(28-23)30-13-7-4-8-14-30/h3,5-6,9-12,15H,4,7-8,13-14,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQOBHHJSIBBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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